molecular formula C16H14ClNO B11848557 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one CAS No. 89097-79-0

2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B11848557
CAS No.: 89097-79-0
M. Wt: 271.74 g/mol
InChI Key: ROWPRXGFODHMBU-UHFFFAOYSA-N
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Description

2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group at the second position, a chlorine atom at the sixth position, and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form a tetrahydroisoquinoline intermediate. This intermediate can then be chlorinated and oxidized to yield the desired compound.

  • Pictet-Spengler Reaction

      Reactants: Aromatic aldehyde, amine

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid

      Intermediate: Tetrahydroisoquinoline

  • Chlorination

      Reactants: Tetrahydroisoquinoline intermediate, chlorine source (e.g., thionyl chloride)

      Conditions: Room temperature or slightly elevated temperatures

  • Oxidation

      Reactants: Chlorinated intermediate, oxidizing agent (e.g., potassium permanganate)

      Conditions: Basic medium, typically using sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Basic or acidic medium

      Products: Oxidized derivatives, such as quinolinones

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Products: Reduced derivatives, such as tetrahydroisoquinolines

  • Substitution

      Reagents: Nucleophiles (e.g., amines, thiols)

      Products: Substituted isoquinolines

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Conditions: Basic or acidic medium, room temperature or slightly elevated temperatures

Scientific Research Applications

2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications, including:

  • Chemistry

    • Used as a building block for the synthesis of more complex isoquinoline derivatives.
    • Employed in the study of reaction mechanisms and synthetic methodologies.
  • Biology

    • Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
    • Used in the development of bioactive molecules and pharmaceuticals.
  • Medicine

    • Explored for its potential therapeutic applications, including as a lead compound for drug development.
    • Studied for its interactions with biological targets and pathways.
  • Industry

    • Utilized in the production of specialty chemicals and intermediates for various industrial processes.
    • Applied in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Binding to Enzymes

    • Inhibiting or activating specific enzymes involved in metabolic pathways.
    • Modulating enzyme activity to achieve desired biological effects.
  • Interacting with Receptors

    • Binding to cellular receptors and influencing signal transduction pathways.
    • Altering receptor activity to produce therapeutic effects.
  • Modulating Gene Expression

    • Affecting the expression of genes involved in various biological processes.
    • Regulating gene expression to achieve specific outcomes.

Comparison with Similar Compounds

2-Benzyl-6-chloro-2,3-dihydroisoquinolin-4(1H)-one can be compared with other similar compounds, such as:

  • 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one

    • Lacks the chlorine atom at the sixth position.
    • May exhibit different chemical and biological properties.
  • 6-Chloro-2,3-dihydroisoquinolin-4(1H)-one

    • Lacks the benzyl group at the second position.
    • May have distinct reactivity and applications.
  • 2-Benzyl-6-chloroisoquinoline

    • Lacks the dihydroisoquinolinone core.
    • May possess unique chemical and biological characteristics.

Properties

CAS No.

89097-79-0

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-benzyl-6-chloro-1,3-dihydroisoquinolin-4-one

InChI

InChI=1S/C16H14ClNO/c17-14-7-6-13-10-18(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12/h1-8H,9-11H2

InChI Key

ROWPRXGFODHMBU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)CN1CC3=CC=CC=C3

Origin of Product

United States

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